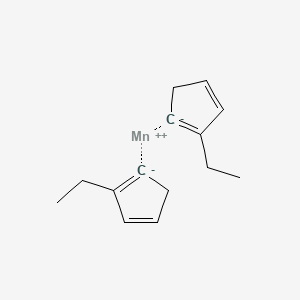
Acetyl hypoxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Acetyl-1,9-dihydro-6H-purin-6-one, also known as acetyl hypoxanthine, is a chemical compound with the molecular formula C7H6N4O2 and a molecular weight of 178.15 g/mol . This compound is a derivative of hypoxanthine, a naturally occurring purine derivative found in most human tissues and certain plants. It is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-acetyl-1,9-dihydro-6H-purin-6-one typically involves the acetylation of hypoxanthine. The reaction is carried out by treating hypoxanthine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction mixture is then heated under reflux conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of 9-acetyl-1,9-dihydro-6H-purin-6-one follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions: 9-Acetyl-1,9-dihydro-6H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while substitution reactions can produce a range of substituted purines .
科学的研究の応用
9-Acetyl-1,9-dihydro-6H-purin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular metabolism and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in various chemical processes
作用機序
The mechanism of action of 9-acetyl-1,9-dihydro-6H-purin-6-one involves its interaction with various molecular targets within the cell. It can inhibit certain enzymes involved in purine metabolism, thereby affecting cellular processes such as DNA and RNA synthesis. The compound’s acetyl group plays a crucial role in its binding affinity and specificity for these targets .
類似化合物との比較
Hypoxanthine: The parent compound of 9-acetyl-1,9-dihydro-6H-purin-6-one, involved in purine metabolism.
Xanthine: Another purine derivative with similar chemical properties.
Guanine: A purine base found in DNA and RNA
Uniqueness: 9-Acetyl-1,9-dihydro-6H-purin-6-one is unique due to its acetyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and reactivity, making it a valuable compound in various research applications .
特性
分子式 |
C7H6N4O2 |
|---|---|
分子量 |
178.15 g/mol |
IUPAC名 |
9-acetyl-5H-purin-6-one |
InChI |
InChI=1S/C7H6N4O2/c1-4(12)11-3-10-5-6(11)8-2-9-7(5)13/h2-3,5H,1H3 |
InChIキー |
GGPNCAAIVPEVQZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C=NC2C1=NC=NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12350487.png)
![1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-](/img/structure/B12350495.png)






![21-Methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9-pentaen-14-one;hydrochloride](/img/structure/B12350557.png)
![(E)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12350559.png)



